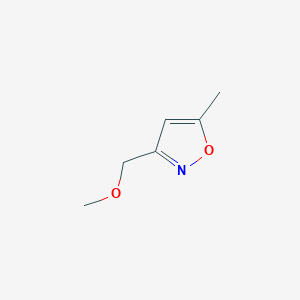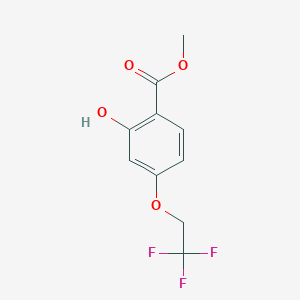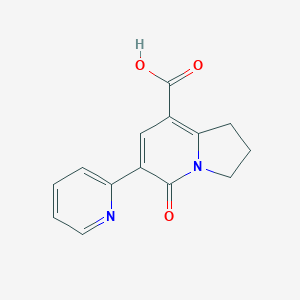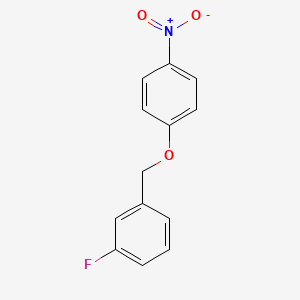
4,4-Dimethyl-1,2,3,4-tetrahydronaphthalen-2-one
概述
描述
4,4-Dimethyl-1,2,3,4-tetrahydronaphthalen-2-one is an organic compound belonging to the class of tetralones, which are bicyclic aromatic hydrocarbons. This compound is characterized by the presence of two methyl groups at the 4th position of the tetralone structure. It is a colorless liquid with a faint odor and is used as a precursor in various chemical syntheses.
准备方法
Synthetic Routes and Reaction Conditions: 4,4-Dimethyl-1,2,3,4-tetrahydronaphthalen-2-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of appropriately branched alkenes using a,a-dialkylarylacyl chlorides in the presence of stannic chloride . Another method includes the cyclialkylation of toluene with 2,2,5,5-tetramethyltetrahydrofuranone .
Industrial Production Methods: Industrial production of this compound typically involves large-scale Friedel-Crafts reactions, utilizing catalysts such as aluminum chloride or stannic chloride to facilitate the acylation process. The reaction conditions are carefully controlled to optimize yield and purity.
化学反应分析
Types of Reactions: 4,4-Dimethyl-1,2,3,4-tetrahydronaphthalen-2-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or hydrocarbons.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the aromatic ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenation can be achieved using bromine or chlorine in the presence of a catalyst.
Major Products: The major products formed from these reactions include various substituted tetralones, alcohols, and carboxylic acids, depending on the specific reaction conditions and reagents used .
科学研究应用
4,4-Dimethyl-1,2,3,4-tetrahydronaphthalen-2-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: It is used in the study of enzyme interactions and metabolic pathways.
Industry: It is utilized in the production of pharmaceuticals, agrochemicals, and dyes.
作用机制
The mechanism of action of 4,4-Dimethyl-1,2,3,4-tetrahydronaphthalen-2-one involves its interaction with various molecular targets and pathways. It can act as an intermediate in enzymatic reactions, influencing the activity of specific enzymes and metabolic processes. The exact pathways depend on the specific application and the derivatives being studied .
相似化合物的比较
- 1,1,4,4-Tetramethyl-2-tetralone
- 1,1,4,4,6-Pentamethyl-2-tetralone
- 1,1-Diethyl-4,4-dimethyl-2-tetralone
Comparison: 4,4-Dimethyl-1,2,3,4-tetrahydronaphthalen-2-one is unique due to its specific substitution pattern, which influences its reactivity and the types of reactions it can undergo. Compared to other similar compounds, it offers distinct advantages in terms of stability and ease of synthesis .
属性
分子式 |
C12H14O |
|---|---|
分子量 |
174.24 g/mol |
IUPAC 名称 |
4,4-dimethyl-1,3-dihydronaphthalen-2-one |
InChI |
InChI=1S/C12H14O/c1-12(2)8-10(13)7-9-5-3-4-6-11(9)12/h3-6H,7-8H2,1-2H3 |
InChI 键 |
CWXUCOIJSLPOCZ-UHFFFAOYSA-N |
规范 SMILES |
CC1(CC(=O)CC2=CC=CC=C21)C |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details




体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![5,6,6a,7,8,9-Hexahydropyrido[3,2-e]pyrrolo[1,2-a]pyrazine](/img/structure/B8643857.png)


![Pyrido[2,3-d]pyrimidine-6-carbonitrile, 2,4-diamino-5-methyl-](/img/structure/B8643881.png)






